Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is a liquid at room temperature . This compound has been used in the synthesis of various derivatives .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an ethyl ester group and an aminoethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, it is known that this compound can participate in various reactions due to the presence of the amino and ester functional groups .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI key of the compound is GVAZRAUSCFPBMN-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Anticancer Potential Ethyl 4-(1-aminoethyl)piperidine-1-carboxylate has been utilized in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promise as anticancer agents. These compounds demonstrated significant anticancer activity, particularly compounds 6h, 6j, and 6e, which exhibited low IC50 values, marking them as strong potential anticancer agents (Rehman et al., 2018).
Synthesis of Complex Organic Compounds The chemical has also been involved in the synthesis of complex organic compounds such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, a compound with potential medicinal applications, showcasing the versatility of this compound in organic synthesis (Zheng Rui, 2010).
Antibacterial and Antifungal Activities Further research has demonstrated the utility of this compound in the synthesis of new piperidine substituted benzothiazole derivatives. These derivatives have been found to possess notable antibacterial and antifungal properties, highlighting another potential area of application for this compound (Shafi, Rajesh & Senthilkumar, 2021).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(1-aminoethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-14-10(13)12-6-4-9(5-7-12)8(2)11/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAZRAUSCFPBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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